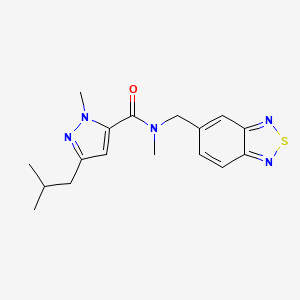

![molecular formula C12H14N2O6 B5525764 methyl 4-[(2-methoxy-5-nitrophenyl)amino]-4-oxobutanoate](/img/structure/B5525764.png)

methyl 4-[(2-methoxy-5-nitrophenyl)amino]-4-oxobutanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 4-[(2-methoxy-5-nitrophenyl)amino]-4-oxobutanoate is a chemical compound that has been studied for various applications in the field of organic chemistry, including the synthesis of azo dyes and dithiocarbamate. Its molecular structure, synthesis, and properties have been explored to understand its potential applications and behavior in chemical reactions.

Synthesis Analysis

The compound is synthesized through a variety of methods, including the reduction of Schiff bases and multi-component reactions. For instance, the Schiff bases reduction route has been employed for synthesizing related compounds with complex molecular structures, highlighting the versatility of this synthetic approach (Ajibade & Andrew, 2021).

Molecular Structure Analysis

Molecular structure investigations often utilize spectroscopic and crystallographic techniques. Studies have reported on the molecular conformations, stabilized by secondary intermolecular interactions and hydrogen bonding, of similar compounds. These analyses provide deep insights into the stability and reactivity of the molecular structure (Vanasundari et al., 2018).

Chemical Reactions and Properties

Methyl 4-[(2-methoxy-5-nitrophenyl)amino]-4-oxobutanoate undergoes various chemical reactions, demonstrating its reactivity and utility in organic synthesis. For example, the Diels-Alder reactions with ethylenic dienophiles under high pressure conditions showcase the compound's reactivity and potential for further chemical modifications (Ibata et al., 1986).

科学的研究の応用

Toward Nitroxide-Mediated Photopolymerization

This study introduced a new alkoxyamine bearing a chromophore group, aiming to explore its potential in photoinitiated polymerization processes. The compound showed significant activity under UV irradiation, generating alkyl and nitroxide radicals. This suggests its utility in developing more efficient photopolymerization methods, potentially impacting materials science and engineering applications (Guillaneuf et al., 2010).

Ruthenium Catalyzed Reduction of Nitroarenes

This research explored the catalytic reduction of nitroarenes to aminoarenes using formic acid and a ruthenium catalyst. The study's findings contribute to the understanding of nitroarene reduction, a key reaction in the synthesis of various aromatic compounds, highlighting the compound's role in facilitating these transformations (Watanabe et al., 1984).

Synthesis of [11C]HG-10-102-01 for Parkinson's Disease Imaging

This research centered on the synthesis of a new potential PET agent for imaging LRRK2 enzyme activity in Parkinson's disease. The use of methyl 4-[(2-methoxy-5-nitrophenyl)amino]-4-oxobutanoate in the synthesis process underscores its importance in developing diagnostic tools for neurological diseases (Wang et al., 2017).

Facile Preparation and Characterization of Unsymmetrical Bis-Aryl-α, β-Unsaturated Ketone Derivatives

This study detailed the synthesis and characterization of various curcuminoid derivatives, exploring their potential in materials science and organic chemistry. The research highlights the versatility of methyl 4-[(2-methoxy-5-nitrophenyl)amino]-4-oxobutanoate in synthesizing compounds with diverse functional applications (Khalid et al., 2020).

特性

IUPAC Name |

methyl 4-(2-methoxy-5-nitroanilino)-4-oxobutanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O6/c1-19-10-4-3-8(14(17)18)7-9(10)13-11(15)5-6-12(16)20-2/h3-4,7H,5-6H2,1-2H3,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFDPDZYOLBAGEN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CCC(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-(2-methoxy-5-nitroanilino)-4-oxobutanoate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(1H-imidazol-1-yl)propyl]-2-(3-methoxyphenyl)-1,3-benzoxazole-6-carboxamide](/img/structure/B5525688.png)

![N'-[4-(dimethylamino)benzylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B5525691.png)

![1-[2-(2-chlorophenoxy)propanoyl]-3-methylpiperidine](/img/structure/B5525694.png)

![5-[(4-{5-[(dimethylamino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}piperidin-1-yl)carbonyl]-N-methylpyrimidin-2-amine](/img/structure/B5525697.png)

![N-[1-methyl-4-(pyridin-3-yloxy)-1H-indazol-3-yl]-1-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5525719.png)

![8-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]-2-(pyridin-3-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5525732.png)

![4-methoxybenzaldehyde O-[(8,8,10,10-tetramethyl-8,9,10,11-tetrahydropyrido[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)methyl]oxime](/img/structure/B5525749.png)

![1-[(4-chloro-3,5-dimethylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5525759.png)

![5-(4-methoxyphenyl)-3-methyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5525772.png)

![N-(2,5-dimethoxyphenyl)-5-methyl-7-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5525773.png)

![3-({[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}amino)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5525780.png)